({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid
Description
“({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid” is a synthetic organic compound characterized by a sulfanylacetic acid backbone conjugated to a bulky bis(4-methoxyphenyl)(phenyl)methoxyacetyl group. This structure confers unique physicochemical properties, including enhanced lipophilicity and steric hindrance, which may influence its reactivity and biological interactions.
Properties
CAS No. |
663199-02-8 |
|---|---|
Molecular Formula |
C25H24O6S |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]acetyl]sulfanylacetic acid |
InChI |
InChI=1S/C25H24O6S/c1-29-21-12-8-19(9-13-21)25(18-6-4-3-5-7-18,20-10-14-22(30-2)15-11-20)31-16-24(28)32-17-23(26)27/h3-15H,16-17H2,1-2H3,(H,26,27) |
InChI Key |
ISOUWSMIFRHTAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(=O)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with appropriate reagents to introduce the bis(4-methoxyphenyl) and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize side products .
Chemical Reactions Analysis
Types of Reactions
({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, ({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, providing insights into their function and regulation .
Medicine
In medicine, ({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid may have potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development and the study of disease mechanisms .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of ({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid is a complex organic compound characterized by its unique molecular structure, which includes multiple aromatic systems and a sulfanyl group. This compound has garnered attention for its potential biological activities, making it a subject of interest in pharmaceutical research.
Chemical Structure and Properties
The molecular formula of ({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid is C22H24O5S, with a molecular weight of approximately 452.5 g/mol. Its structure features:
- Two 4-methoxyphenyl groups
- An acetic acid moiety
- A sulfanyl group
The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.
Biological Activities
Research indicates that compounds similar to ({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : The sulfanyl group may enhance the compound's ability to interact with microbial membranes, leading to antibacterial or antifungal effects.
The biological activity of ({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid can be attributed to its structural features that facilitate interactions with biological macromolecules. For instance, the methoxy groups may enhance lipophilicity, allowing better membrane penetration and interaction with lipid bilayers.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds. Here are key findings from the literature:
Synthesis Methods
The synthesis of ({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid can be approached through several methods, typically involving:
- Condensation Reactions : Combining appropriate phenolic compounds with acetic anhydride in the presence of a catalyst.
- Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution reactions.
Potential Applications
Due to its diverse biological activities, ({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid has potential applications in:
- Pharmaceutical Development : As a lead compound for creating anti-inflammatory or antimicrobial drugs.
- Agricultural Chemicals : As a potential herbicide or pesticide due to its biological activity against plant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
